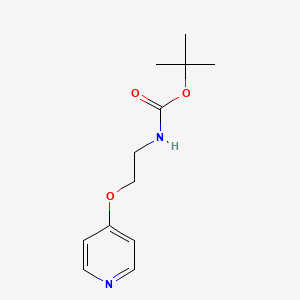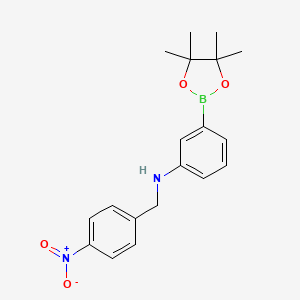
N-(4-fluorophenyl)piperidin-4-amine
Descripción general
Descripción
N-(4-fluorophenyl)piperidin-4-amine: is an organic compound with the molecular formula C11H15FN2 It consists of a piperidine ring substituted with a 4-fluorophenyl group at the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Hydrolysis and Hydroxylation: The synthesis of N-(4-fluorophenyl)piperidin-4-amine can involve hydrolysis and hydroxylation reactions, followed by further oxidation steps.
N- and O-Dealkylation: Another method includes N- and O-dealkylation reactions, which are common in the preparation of piperidine derivatives.
O-Methylation: The compound can also be synthesized through O-methylation reactions.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical synthesis using the aforementioned reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: The compound can also be reduced, typically involving the addition of hydrogen atoms to the molecule.
Substitution: Substitution reactions, where one functional group is replaced by another, are common for this compound.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution Reagents: Halogenating agents like chlorine and bromine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(4-fluorophenyl)piperidin-4-amine is used as a building block in organic synthesis, particularly in the preparation of complex molecules for research and development.
Biology: In biological research, this compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industry: In the industrial sector, this compound is used in the synthesis of various chemical products, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
Comparación Con Compuestos Similares
N-Phenyl-4-piperidinamine: This compound is structurally similar but lacks the fluorine atom on the phenyl ring.
4-Anilino-N-phenethylpiperidine: Another similar compound used as a base in the synthesis of fentanyl analogues.
Uniqueness: N-(4-fluorophenyl)piperidin-4-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties compared to non-fluorinated analogues .
Propiedades
IUPAC Name |
N-(4-fluorophenyl)piperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11,13-14H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYRYBOMHWXRDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301342422 | |
| Record name | N-(4-Fluorophenyl)-4-piperidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301342422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38043-08-2 | |
| Record name | N-(4-Fluorophenyl)-4-piperidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301342422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-(6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide](/img/structure/B3132824.png)




![2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B3132870.png)

![2-Chloro-4-[trimethylsilylethynyl]pyrimidine](/img/structure/B3132882.png)



![(1R,4S)-2-azabicyclo[2.2.1]heptane](/img/structure/B3132902.png)

![1-(2,2,2-trifluoroethyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B3132918.png)
